![molecular formula C34H40N4O6 B589090 N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl CAS No. 1795131-16-6](/img/new.no-structure.jpg)
N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a biphenyl group, and a hydroxyamino functional group. The presence of deuterium (d5) in its structure makes it particularly useful in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzimidazole.
Attachment of the Hydroxyamino Group: The hydroxyamino group is introduced via a reductive amination reaction, where an aldehyde or ketone reacts with a hydroxylamine derivative.
Deuterium Labeling: The incorporation of deuterium (d5) is achieved through the use of deuterated reagents during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in isotopic labeling studies.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-Ethoxy-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl
- N-[2-Methoxy-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl
- N-[2-Ethoxy-1-[[2’-[(amino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl
Uniqueness
N-[2-Ethoxy-d5-1-[[2’-[(hydroxyamino)methyl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl is unique due to the presence of deuterium, which enhances its stability and allows for detailed isotopic studies. This feature distinguishes it from other similar compounds and makes it particularly valuable in research applications.
Eigenschaften
CAS-Nummer |
1795131-16-6 |
|---|---|
Molekularformel |
C34H40N4O6 |
Molekulargewicht |
605.747 |
IUPAC-Name |
methyl 3-[[4-[2-[N/'-(2-ethylhexoxycarbonyl)-N-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate |
InChI |
InChI=1S/C34H40N4O6/c1-5-8-12-23(6-2)22-44-34(40)36-31(37-41)27-14-10-9-13-26(27)25-19-17-24(18-20-25)21-38-30-28(32(39)42-4)15-11-16-29(30)35-33(38)43-7-3/h9-11,13-20,23,41H,5-8,12,21-22H2,1-4H3,(H,36,37,40)/i3D3,7D2 |
InChI-Schlüssel |
ZOGAICCHSUSCBX-BBWXTLFWSA-N |
SMILES |
CCCCC(CC)COC(=O)N=C(C1=CC=CC=C1C2=CC=C(C=C2)CN3C4=C(C=CC=C4N=C3OCC)C(=O)OC)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


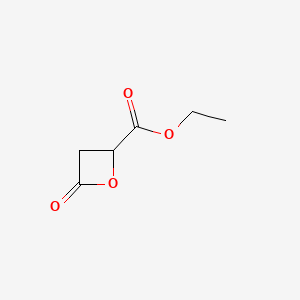
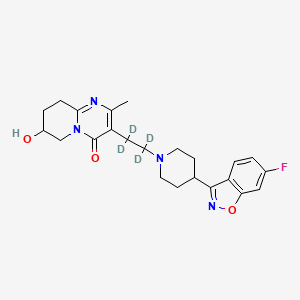

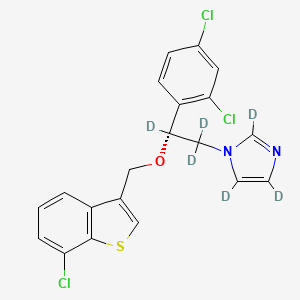

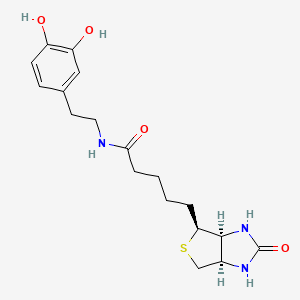
![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)
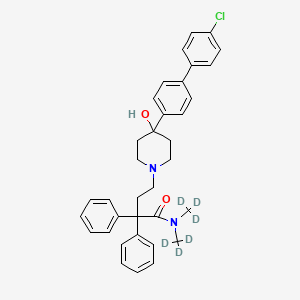
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)

![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
